Oleyl caprylate
Description
Structure
2D Structure
Properties
CAS No. |
19149-86-1 |
|---|---|
Molecular Formula |
C26H50O2 |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
[(Z)-octadec-9-enyl] octanoate |
InChI |
InChI=1S/C26H50O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25-28-26(27)24-22-20-8-6-4-2/h13-14H,3-12,15-25H2,1-2H3/b14-13- |
InChI Key |
DFHRKKNQGGEVPA-YPKPFQOOSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCC |
Other CAS No. |
19149-86-1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Classical Esterification Pathways
Traditional chemical synthesis provides robust and well-established methods for producing esters like oleyl caprylate. These reactions typically require catalysts and specific conditions to drive the equilibrium towards product formation.
The Fischer-Speier esterification is a cornerstone of organic synthesis for producing esters. wikipedia.org This reaction involves the direct esterification of a carboxylic acid with an alcohol under acidic catalysis. libretexts.org For the synthesis of this compound, this pathway entails the reaction of caprylic acid with oleyl alcohol.
The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the products. nih.govbyjus.com This is typically accomplished by using an excess of one reactant, usually the alcohol, or by continuously removing the water that is formed as a byproduct. nih.gov The process is generally heated under reflux for several hours, with typical temperatures ranging from 60–110 °C. wikipedia.org
A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. wikipedia.orgcerritos.edu Common catalysts employed for Fischer esterification include:
Concentrated Sulfuric Acid (H₂SO₄)
p-Toluenesulfonic Acid (TsOH)
Lewis acids wikipedia.org
Concentrated sulfuric acid is a frequent choice as it acts as both a catalyst and a dehydrating agent, further helping to drive the reaction to completion. scienceready.com.au
Transesterification is another significant pathway for synthesizing esters, involving the exchange of the alcohol group of an ester with another alcohol. wikipedia.org In this context, this compound can be produced by reacting an alkyl ester of caprylic acid, such as methyl caprylate or ethyl caprylate, with oleyl alcohol. The reaction is catalyzed by either an acid or a base. wikipedia.org
The general mechanism involves the nucleophilic attack of oleyl alcohol on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which then collapses to form the new ester (this compound) and a new alcohol (methanol or ethanol). wikipedia.org To favor the formation of the desired product, the lower-boiling alcohol byproduct is often removed by distillation, shifting the equilibrium forward. wikipedia.org This method is particularly useful for creating esters with larger alcohol moieties from simpler methyl or ethyl esters. wikipedia.org
Glycerolysis is a specific form of transesterification where a triglyceride is reacted with glycerol (B35011) to produce a mixture of monoacylglycerols and diacylglycerols. globalresearchonline.netjst.go.jp While not a direct synthesis of this compound, the principles are closely related, particularly in the synthesis of glyceryl caprylate, a valuable monoacylglycerol.
Glyceryl caprylate can be synthesized by the transesterification of fatty acid alkyl esters, like methyl caprylate or ethyl caprylate, with glycerol. academie-sciences.frrsc.org This reaction is often performed at high temperatures (e.g., 140-180 °C) and can be promoted by various catalysts. academie-sciences.fr Recent studies have explored the use of novel "ecocatalysts" derived from invasive plant species, which have shown high efficiency and selectivity in producing glyceryl caprylate from methyl caprylate and glycerol under microwave activation. academie-sciences.fracademie-sciences.fr In one study, using such a catalyst with a 10:1 molar ratio of glycerol to methyl caprylate at 150 °C for 1 hour resulted in high conversion and selectivity. academie-sciences.fracademie-sciences.fr The production of monoacylglycerols from fats and oils can also be achieved via direct glycerolysis, which can be catalyzed by inorganic bases or enzymes. globalresearchonline.net
Transesterification Reactions and Their Applications
Biocatalytic Synthesis and Enzymatic Processes
As an alternative to classical chemical methods, biocatalysis using enzymes offers a milder and more specific route for ester synthesis. These processes operate at lower temperatures and can reduce the formation of unwanted byproducts.
Lipases (EC 3.1.1.3) are widely used enzymes for ester synthesis due to their ability to function in non-aqueous environments and their substrate specificity. wikipedia.org this compound can be synthesized via lipase-catalyzed reactions, primarily through two approaches: direct esterification of caprylic acid and oleyl alcohol, or alcoholysis (transesterification) of a triglyceride source of caprylic acid with oleyl alcohol.
A notable application is the alcoholysis of palm kernel oil with oleyl alcohol. kemdikbud.go.id Palm kernel oil is a natural source of triglycerides rich in caprylic acid. kemdikbud.go.idjmbfs.org In this process, a lipase (B570770), often immobilized to improve stability and reusability, selectively catalyzes the reaction between the caprylate groups in the triglycerides and oleyl alcohol to yield a mixture of wax esters, including this compound. nih.govupm.edu.my Studies have shown that immobilized lipases, such as Lipozyme RM IM, are effective for this transformation. kemdikbud.go.idresearchgate.net One study reported that the composition of esters synthesized from palm kernel oil under optimized conditions included 5.7% this compound. upm.edu.my The use of a non-polar solvent like hexane (B92381) is often preferred as it can enhance enzyme activity and stability. kemdikbud.go.id
To maximize the yield and efficiency of biocatalytic synthesis, several reaction parameters must be carefully optimized. Response Surface Methodology (RSM) is a common statistical technique used to investigate the interactive effects of these variables and determine the optimal conditions for the reaction. tandfonline.comresearchgate.net Key parameters that are typically optimized include reaction temperature, reaction time, enzyme loading, and the molar ratio of the substrates. researchgate.netnih.gov
For the synthesis of wax esters like this compound via lipase-catalyzed alcoholysis of oils with oleyl alcohol, studies have identified optimal ranges for these parameters. researchgate.net While each specific enzyme and substrate pair has a unique optimum, general findings provide a clear direction for maximizing ester production.
| Parameter | Value/Range | Source |
|---|---|---|
| Enzyme | Lipozyme IM (immobilized lipase) | kemdikbud.go.idresearchgate.net |
| Reaction Temperature | 40-54 °C | kemdikbud.go.idupm.edu.myresearchgate.net |
| Reaction Time | 7-10 hours | upm.edu.myresearchgate.net |
| Substrate Molar Ratio (Alcohol:Oil) | 3:1 to 3.4:1 | upm.edu.myresearchgate.net |
| Enzyme Loading | ~0.15 g (for specific lab scale) | kemdikbud.go.idupm.edu.my |
| Solvent | Hexane | kemdikbud.go.idupm.edu.my |
Sustainable Synthesis with Ecocatalysts
A move towards more sustainable chemical synthesis has spurred research into the use of "ecocatalysts". researchgate.net This approach utilizes catalysts derived from biological sources, particularly plants that have been used in phytoremediation to extract heavy metals from contaminated soil and water. encyclopedie-environnement.org This process, termed ecocatalysis, aligns with the principles of a circular economy by transforming waste biomass into valuable catalytic materials. researchgate.net
These plant-derived catalysts are often polymetallic, containing a unique combination of metal ions that can lead to novel catalytic activities and selectivities. encyclopedie-environnement.org Research has demonstrated the efficacy of these ecocatalysts in various organic transformations, including the transesterification of methyl and ethyl fatty esters with glycerol to produce glyceryl caprylate and oleate (B1233923), which are molecules of high industrial interest as emollients and emulsifiers. researchgate.netaminer.org These ecocatalysts have been shown to be efficient and recyclable, offering a green alternative to conventional, often non-recyclable and less selective, base catalysts. researchgate.net While direct synthesis of this compound using these specific ecocatalysts is not extensively detailed, the successful synthesis of related caprylate esters points to a promising and sustainable future direction for the production of this compound. researchgate.netencyclopedie-environnement.org
Advanced Analytical Characterization and Separation Techniques
Chromatographic Methodologies for Analysis and Purification
Chromatography is an indispensable tool for separating oleyl caprylate from reaction precursors, byproducts, and impurities. The choice of technique depends on the analytical goal, whether it is quantitative analysis, preparative purification, or rapid screening.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of lipid esters like this compound, which are non-volatile and require separation from complex matrices. nih.gov Due to the lack of a strong UV chromophore in its structure, detection often requires universal detectors like Refractive Index (RI), Charged Aerosol Detectors (CAD), or Evaporative Light Scattering Detectors (ELSD). hplc.eu
Reversed-phase HPLC (RP-HPLC) is the most common mode for the analysis of lipids. Separation is achieved based on the hydrophobicity of the analytes, where nonpolar compounds are retained longer on a nonpolar stationary phase. For this compound, a C18 or C8 column is typically employed. nih.gov
The mobile phase usually consists of a mixture of organic solvents such as acetonitrile, methanol, or tetrahydrofuran, sometimes with a small percentage of water. nih.gov Gradient elution, where the solvent composition is changed over the course of the analysis, is often necessary to resolve compounds with a wide range of polarities, which is common in lipid samples. hplc.eu For instance, a method could start with a higher polarity mobile phase to elute more polar impurities before decreasing the polarity to elute the highly nonpolar this compound.
Quantitative analysis can be performed with high precision and accuracy. The use of a Charged Aerosol Detector (CAD) is particularly advantageous as it provides a more consistent response for different lipid classes, independent of their chemical structure, and offers high sensitivity in the low nanogram range. hplc.eu
Table 1: Illustrative RP-HPLC Parameters for Lipid Ester Analysis
| Parameter | Specification |
|---|---|
| Column | C18 (e.g., 4.6 x 75 mm, 3.5 µm) |
| Mobile Phase | Gradient of Acetonitrile/Methanol/Tetrahydrofuran |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector | Charged Aerosol Detector (CAD) or Refractive Index (RI) |
| Injection Volume | 20-40 µL |
The this compound molecule itself is not chiral, as it is composed of oleyl alcohol and caprylic acid, neither of which possesses a stereocenter. However, chirality becomes relevant if the constituent fatty acids or alcohols possess chiral centers, or if the molecule is part of a complex mixture containing chiral isomers. nih.gov For instance, if different fatty acids are esterified to the outer positions (sn-1 and sn-3) of a glycerol (B35011) backbone, the resulting triacylglycerol molecule becomes chiral. nih.gov
For the separation of such chiral lipids, Chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that can interact differently with enantiomers. chromatographyonline.com Polysaccharide-based columns (e.g., those derived from amylose (B160209) or cellulose) are among the most popular and versatile CSPs for this purpose. chromatographyonline.com The separation mechanism relies on forming transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase, leading to different retention times. aocs.org The mobile phase, typically a mixture of alkanes and alcohols, plays a critical role in achieving selectivity. chromatographyonline.com The resolution of enantiomers can be a challenging task, often requiring systematic screening of different columns and mobile phase compositions to find the optimal conditions. nih.govchromatographyonline.com
Gas Chromatography (GC) is a powerful technique for analyzing fatty acids and their esters. iajps.com However, due to the high molecular weight and low volatility of wax esters like this compound, direct analysis is challenging. iajps.com Therefore, a derivatization step is typically required. youtube.com
The standard procedure involves transesterification, where the this compound is converted into its constituent fatty acid methyl ester (FAME), which is caprylic acid methyl ester, and the corresponding fatty alcohol (oleyl alcohol). iajps.comyoutube.com These derivatives are significantly more volatile and thermally stable, making them suitable for GC analysis. iajps.com
The resulting mixture is then injected into the GC, where the components are separated on a capillary column (e.g., coated with OV-17) based on their boiling points and interaction with the stationary phase. nih.gov A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to hydrocarbons. youtube.com For definitive identification, GC coupled with Mass Spectrometry (GC-MS) is employed. The mass spectrometer provides fragmentation patterns for each component, which serve as a molecular fingerprint for structural confirmation. youtube.comwordpress.com This method is invaluable for verifying the identity of the caprylate and oleyl moieties and for detecting impurities such as other fatty acid esters.
Table 2: Typical GC Parameters for FAME Analysis
| Parameter | Specification |
|---|---|
| Column | Capillary column (e.g., OV-17, 1.8 m) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250°C |
| Oven Program | Temperature gradient (e.g., initial 170°C, ramped) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Derivatization | Transesterification to Fatty Acid Methyl Esters (FAMEs) |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitative analysis, screening of reaction products, and monitoring the progress of purification. nih.gov For the analysis of this compound, a silica (B1680970) gel plate is used as the stationary phase.
A solvent system is chosen based on polarity to achieve separation. For lipid esters, a nonpolar mobile phase is required. A study on the similar compound oleyl anilide demonstrated a successful separation from its more polar precursor, oleic acid, using a solvent system of petroleum ether, ethyl acetate (B1210297), and ammonium (B1175870) hydroxide (B78521) (80:20:1, v/v/v). nih.gov In this system, the less polar ester (oleyl anilide) would have a higher relative flow (Rf) value compared to the more polar acid, which remains closer to the origin. nih.gov A similar principle would apply to separating this compound from oleic acid and oleyl alcohol.
After development, the spots can be visualized by spraying with a suitable reagent (e.g., phosphomolybdic acid) followed by heating, or by using iodine vapor.
High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis
Spectroscopic Probes for Structural Elucidation and Molecular Interactions
Spectroscopy is essential for the definitive structural elucidation of this compound. Techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy provide detailed information about the molecule's functional groups and atomic connectivity.
Analysis of the closely related compound, oleyl oleate (B1233923), provides insight into the expected spectroscopic features for this compound. researchgate.net In FTIR spectroscopy, the most prominent absorption band would be the strong carbonyl (C=O) stretch of the ester group, typically appearing around 1740 cm⁻¹. Other characteristic signals include the C-O stretching vibrations and the various C-H stretching and bending vibrations of the long alkyl chains.
¹H NMR spectroscopy would confirm the structure by showing characteristic signals for the protons in different chemical environments. Key signals would include a triplet around 4.05 ppm corresponding to the -CH₂- protons of the oleyl alcohol moiety adjacent to the ester oxygen, and a triplet around 2.28 ppm for the -CH₂- protons of the caprylate moiety adjacent to the carbonyl group. The vinyl protons (-CH=CH-) of the oleyl group would appear as a multiplet around 5.34 ppm.
¹³C NMR spectroscopy provides further confirmation, with a distinct signal for the ester carbonyl carbon appearing around 173 ppm. researchgate.net The spectrum would also show signals for the carbons of the double bond around 129-130 ppm, and a series of signals in the upfield region corresponding to the numerous methylene (B1212753) (-CH₂) carbons in the two long alkyl chains.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Acetonitrile |
| Ammonium hydroxide |
| Amylose |
| Caprylic acid |
| Cellulose |
| Ethyl acetate |
| Glycerol |
| Iodine |
| Methanol |
| Oleic acid |
| Oleyl alcohol |
| Oleyl anilide |
| This compound |
| Oleyl oleate |
| Petroleum ether |
| Phosphomolybdic acid |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the analysis of this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its ester functionality and long aliphatic chains.
A prominent feature in the FTIR spectrum of an ester like this compound is the strong absorption band due to the carbonyl (C=O) group stretching vibration, which typically appears in the region of 1750-1735 cm⁻¹. Another key indicator of the ester group is the C-O stretching vibration, which gives rise to intense bands in the 1300-1000 cm⁻¹ region.
The long hydrocarbon chains of the oleyl and caprylyl moieties contribute to strong C-H stretching vibrations, which are observed in the 3000-2800 cm⁻¹ range. Specifically, the asymmetric and symmetric stretching vibrations of methylene (CH₂) groups are typically found around 2925 cm⁻¹ and 2855 cm⁻¹, respectively. The presence of the double bond in the oleyl group would be indicated by a =C-H stretching vibration at approximately 3005 cm⁻¹ and a C=C stretching vibration around 1655 cm⁻¹, although the latter can be weak and difficult to observe.
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |
| C=O (Ester) | Stretching | 1750-1735 |
| C-O (Ester) | Stretching | 1300-1000 |
| C-H (Alkyl) | Stretching | 3000-2800 |
| =C-H (Alkene) | Stretching | ~3005 |
| C=C (Alkene) | Stretching | ~1655 |
| CH₂ | Bending (Scissoring) | ~1465 |
This table is generated based on typical infrared absorption frequencies for organic functional groups.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds. spectroscopyonline.com For this compound, Raman spectroscopy can be used to analyze the carbon-carbon double bond and the long hydrocarbon chains.
The C=C stretching vibration of the oleyl group, which may be weak in the FTIR spectrum, often gives a strong signal in the Raman spectrum around 1655 cm⁻¹. researchgate.net Additionally, the =C-H in-plane bending (rocking) vibrations can be observed in the 1300-1200 cm⁻¹ region. The abundant C-H bonds in the aliphatic chains will produce strong signals corresponding to stretching vibrations around 2900 cm⁻¹ and bending vibrations at lower frequencies. mdpi.com The intense band around 1440 cm⁻¹ is characteristic of CH₂ scissoring vibrations.
| Functional Group | Vibrational Mode | **Typical Raman Shift (cm⁻¹) ** |
| C=C (Alkene) | Stretching | ~1655 |
| =C-H (Alkene) | In-plane bending | 1300-1200 |
| C-H (Alkyl) | Stretching | ~2900 |
| CH₂ | Scissoring | ~1440 |
This table is generated based on typical Raman shifts for organic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would display distinct signals for the different types of protons present in the molecule. The olefinic protons of the oleyl group are expected to appear as a multiplet in the region of 5.3-5.4 ppm. The protons on the carbon adjacent to the ester oxygen (the α-methylene group of the oleyl alcohol moiety) would resonate downfield, typically around 4.0-4.2 ppm, due to the deshielding effect of the oxygen atom. The protons on the carbon adjacent to the carbonyl group (the α-methylene group of the caprylic acid moiety) would appear at approximately 2.2-2.3 ppm. The numerous methylene protons of the long aliphatic chains would produce a large, complex signal in the 1.2-1.4 ppm range. The terminal methyl protons of both the oleyl and caprylyl chains would give rise to triplets around 0.8-0.9 ppm.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Olefinic (-CH=CH-) | 5.3-5.4 | Multiplet |
| Methylene adjacent to ester oxygen (-O-CH₂-) | 4.0-4.2 | Triplet |
| Methylene adjacent to carbonyl (-C(=O)-CH₂-) | 2.2-2.3 | Triplet |
| Aliphatic methylene (-CH₂-)n | 1.2-1.4 | Multiplet |
| Terminal methyl (-CH₃) | 0.8-0.9 | Triplet |
This table is generated based on typical proton NMR chemical shifts for esters and long-chain fatty acids/alcohols.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the ester group is highly deshielded and would appear at a chemical shift of approximately 173-174 ppm. The olefinic carbons of the oleyl group would be found in the 129-130 ppm region. The carbon of the methylene group attached to the ester oxygen would resonate around 64-65 ppm, while the carbon of the methylene group adjacent to the carbonyl would be at approximately 34-35 ppm. The various methylene carbons of the long alkyl chains would produce a series of signals in the 22-32 ppm range, and the terminal methyl carbons would appear at the most upfield position, around 14 ppm.
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Carbonyl (-C=O) | 173-174 |
| Olefinic (-CH=CH-) | 129-130 |
| Methylene adjacent to ester oxygen (-O-CH₂-) | 64-65 |
| Methylene adjacent to carbonyl (-C(=O)-CH₂-) | 34-35 |
| Aliphatic methylene (-CH₂-)n | 22-32 |
| Terminal methyl (-CH₃) | ~14 |
This table is generated based on typical carbon-13 NMR chemical shifts for esters and long-chain fatty acids/alcohols.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₂₆H₅₀O₂), the molecular weight is 394.7 g/mol . nih.gov
In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ may be observed, although it can be of low abundance in some ionization methods. More commonly, fragment ions resulting from the cleavage of specific bonds within the molecule are detected. Esters often undergo characteristic fragmentation pathways. libretexts.org One common fragmentation is the cleavage of the bond between the carbonyl group and the oxygen atom, leading to the formation of an acylium ion. Another typical fragmentation involves the loss of the alkoxy group. libretexts.org The long alkyl chains can also undergo fragmentation, leading to a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org
| Ion Type | m/z (mass-to-charge ratio) | Description |
| Molecular Ion [M]⁺ | 394.7 | Intact molecule with one electron removed |
| Acylium Ion [R-C=O]⁺ | 127.1 | Resulting from cleavage of the C-O bond of the ester |
| Alkoxy Fragment | 267.3 | Resulting from cleavage of the bond between the carbonyl and the α-carbon |
| Fragments from alkyl chain loss | Variable | A series of peaks separated by 14 units (CH₂) |
This table is generated based on the molecular weight of this compound and common fragmentation patterns of esters.
Physicochemical Characterization of Dispersed Systems
This compound is often used in emulsions and other dispersed systems. The characterization of these systems is crucial for understanding their stability and performance.
Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index Determination
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size of particles in a suspension or emulsion. horiba.com It works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. usp.org Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. usp.org
The DLS analysis provides the average hydrodynamic diameter of the particles and the polydispersity index (PDI). The hydrodynamic diameter is the diameter of a sphere that has the same translational diffusion coefficient as the particle being measured. The PDI is a dimensionless measure of the broadness of the particle size distribution, with values close to zero indicating a monodisperse or narrowly distributed sample, and values greater than 0.7 suggesting a very broad or polydisperse distribution.
In a nanoemulsion containing this compound, DLS could be used to determine the size of the oil droplets. For instance, a stable nanoemulsion might exhibit an average droplet size in the range of 100-200 nm with a low PDI, indicating a uniform and stable formulation.
| Parameter | Description | Typical Values for a Stable Nanoemulsion |
| Hydrodynamic Diameter (Z-average) | The intensity-weighted mean hydrodynamic size of the particles. | 100 - 200 nm |
| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. | < 0.3 |
This table provides typical values for a stable nanoemulsion and is not specific to this compound, as the actual values depend on the entire formulation.
Zeta Potential Measurements for Colloidal Stability Assessment
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. wyatt.com It is a key indicator of the stability of a colloidal system. wyatt.com If all the particles in a suspension have a large positive or negative zeta potential, they will tend to repel each other and there will be no tendency for the particles to come together. wyatt.com However, if the particles have low zeta potential values, there will be no force to prevent the particles from aggregating. wyatt.com
The zeta potential is measured by applying an electric field across the dispersion and measuring the velocity of the particles, a technique known as electrophoresis. A high absolute zeta potential (typically > ±30 mV) is generally indicative of good colloidal stability. wyatt.com For an emulsion containing this compound, the zeta potential would be influenced by the type of surfactant used and the pH of the aqueous phase. A sufficiently high zeta potential would be desired to ensure the long-term stability of the emulsion by preventing droplet coalescence.
| Zeta Potential (mV) | Colloidal Stability |
| 0 to ±5 | Rapid coagulation or flocculation |
| ±10 to ±30 | Incipient instability |
| ±30 to ±40 | Moderate stability |
| ±40 to ±60 | Good stability |
| > ±60 | Excellent stability |
This table provides a general guide to the relationship between zeta potential and colloidal stability.
Formulation Science and Engineering Principles
Solubilization Mechanisms for Poorly Permeable Compounds
The oral bioavailability of many pharmaceutical compounds is limited by their poor aqueous solubility and low permeability. ijpsjournal.com Lipid-based drug delivery systems (LBDDS) are a well-established approach to address these challenges. nih.gov Oleyl caprylate, as a lipid ester, functions as an oil phase in such formulations, playing a crucial role in several solubilization and permeation enhancement mechanisms.
The primary mechanism involves the pre-dissolving of the lipophilic drug within the lipid vehicle. By presenting the drug in a solubilized state to the gastrointestinal (GI) tract, the dissolution step, which is often the rate-limiting factor for absorption, is bypassed. nih.gov Upon contact with GI fluids, these lipid formulations disperse to form fine emulsions or micellar structures. The drug remains entrapped within these lipidic colloids, maintaining a high concentration gradient that facilitates absorption. nih.gov
Other proposed mechanisms for improved absorption with lipid-based systems include:
Protection from Degradation: The lipid matrix can protect the active pharmaceutical ingredient (API) from chemical and enzymatic degradation within the GI environment. nih.gov
Enhanced Membrane Permeability: Constituents of lipid formulations, including the lipids themselves and associated surfactants, can interact with the intestinal membrane, transiently increasing its permeability and promoting drug absorption. nih.gov
Lymphatic Transport: For highly lipophilic drugs (Log P > 5), LBDDS can stimulate the lymphatic transport pathway. drug-dev.com This mechanism allows the drug to bypass the liver's first-pass metabolism, a major hurdle for many compounds, thereby increasing systemic bioavailability. drug-dev.com
Design and Development of Self-Emulsifying Formulations
Self-emulsifying formulations are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water (o/w) emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the fluids of the GI tract. jst.go.jppsu.edu this compound is a suitable oil phase for these systems due to its chemical structure—an ester of a long-chain unsaturated fatty alcohol (oleyl alcohol) and a medium-chain fatty acid (caprylic acid). ontosight.ai
SEDDS are designed to form emulsions with droplet sizes typically ranging from 200 nm to 5 µm. These systems improve drug solubilization and bioavailability. google.com The selection of excipients is critical, and the oil phase, such as this compound, serves as a solvent for the lipophilic drug. Surfactants with a high hydrophilic-lipophilic balance (HLB) value (typically >12) are chosen to ensure rapid emulsification and the formation of a stable o/w emulsion. google.comisciii.es
SMEDDS are a specific type of SEDDS that form thermodynamically stable, transparent microemulsions with droplet sizes typically below 200 nm (often in the 20-200 nm range). google.comdovepress.com The extremely small droplet size provides a large interfacial area for drug partitioning and absorption, which can lead to more consistent and enhanced bioavailability compared to conventional SEDDS. dovepress.com The formulation strategy involves a higher concentration of surfactants (often 30-60%) and potentially a co-surfactant to achieve the spontaneous formation of a microemulsion. isciii.es The efficiency of a SMEDDS formulation depends on parameters like the oil/surfactant ratio, droplet size, and charge. psu.edu
Nanoemulsions are kinetically stable colloidal dispersions with droplet sizes in the nanometer range (typically under 200 nm). jmest.org Unlike self-emulsifying systems, their formation often requires energy input, such as high-shear homogenization. jmest.org this compound has been utilized as a component of the oil phase in the development of nanoemulsions.
In several studies, Palm Kernel Oil Ester (PKOE), a mixture of fatty acid esters which includes 5.9% this compound, has been successfully used as the oil phase to create stable nanoemulsions for delivering active compounds like ibuprofen (B1674241) and fullerene. jmest.orgnih.govwalshmedicalmedia.comtandfonline.com For instance, an optimal ibuprofen-loaded nanoemulsion was developed using PKOE as the oil phase. jmest.org The formulation process involved dissolving the drug in PKOE, adding a surfactant (Tween 80), and then incorporating water using a combination of low and high-energy emulsification methods. jmest.org
| Formulation Component | Composition (wt. %) |
| Palm Kernel Oil Ester (PKOE) | 3.0 |
| Tween 80 | 15.0 |
| Ibuprofen | 2.0 |
| Water | 80.0 |
| Resulting Droplet Size | 97.26 nm |
Table 1: Composition and resulting droplet size of an optimized ibuprofen-loaded nanoemulsion using a PKOE oil phase containing this compound. Data sourced from a study on ibuprofen nanoemulsion formulation. jmest.org
The stability of these nanoemulsions is a critical attribute, with studies showing formulations remaining stable for extended periods at room temperature. jmest.org This stability is often attributed to the formation of a steric stabilizing layer by the surfactant at the oil-water interface. jmest.org
Interfacial Phenomena and Emulsion Stability
The stability of an emulsion is determined by the forces at the oil-water interface. Emulsions are thermodynamically unstable systems that tend to break down over time through processes like coalescence. The role of surfactants and co-surfactants is to create a stable interfacial film around the dispersed droplets, preventing them from merging. ijirss.com
The mechanisms of emulsion stabilization are varied and include:
Steric Repulsion: Non-ionic surfactants, commonly used in these formulations, adsorb onto the droplet surface. Their hydrophilic chains extend into the aqueous phase, creating a physical barrier that prevents droplets from getting too close. ijirss.com
Marangoni-Gibbs Effect: This effect stabilizes the film between two approaching droplets. As the film thins, a surfactant concentration gradient is created, generating an interfacial tension gradient that opposes further thinning and drainage of the continuous phase. ijirss.com
Interfacial Film Strength: The formation of a rigid, viscoelastic film at the interface provides a mechanical barrier to coalescence. ijirss.com
The choice of surfactant and its concentration are paramount. A combination of surfactants is often used to achieve a higher packing density and a more stable interfacial film. nih.gov For example, combining Tween 80 and Span 80 has been shown to improve emulsification performance. nih.gov
A pseudoternary phase diagram is a crucial tool used in the development of microemulsions and nanoemulsions to identify the compositions that will form a stable, single-phase system. ijpsonline.comsci-hub.se It is constructed by representing three components (or pseudo-components) at the vertices of a triangle: the oil phase, the surfactant/co-surfactant mixture (Sₘᵢₓ), and the aqueous phase. ijpsonline.com
The construction typically involves the following steps:
The surfactant and co-surfactant are mixed at various fixed weight ratios (e.g., 1:1, 1:2, 2:1) to create the Sₘᵢₓ. ijpsonline.comsci-hub.se
The oil phase (e.g., PKOE containing this compound) and a specific Sₘᵢₓ ratio are mixed in different proportions (e.g., from 1:9 to 9:1). sci-hub.se
Each of these mixtures is then titrated with the aqueous phase (water), and the system is observed for transparency or turbidity after gentle agitation. ijpsonline.com
The points corresponding to clear, isotropic (single-phase) microemulsions are plotted on the triangular coordinate system, and the area encompassing these points is designated as the microemulsion or nanoemulsion region. dovepress.comsci-hub.se
The goal is to identify the Sₘᵢₓ ratio that yields the largest stable monophasic region, as this provides the widest range of robust formulations. nih.govijpsonline.com For example, in studies with PKOE systems, pseudoternary phase diagrams were constructed to map the relationship between PKOE, various surfactants, and water, allowing researchers to select the optimal compositions for stable nanoemulsion formation. nih.govresearchgate.net
Long-Term Stability Studies in Simulated Physiological Environments
The long-term stability of this compound, a lipid-based excipient, in simulated physiological environments is a critical factor for the development of robust drug delivery systems. While specific long-term stability data for this compound is not extensively available in public literature, the stability of formulations containing similar medium-chain glycerides and esters has been investigated. These studies provide insights into the potential behavior of this compound under physiological conditions.
Formulations containing components like propylene (B89431) glycol caprylate have demonstrated good long-term stability and retention of nanoparticle size in simulated physiological environments, such as those mimicking gastric and intestinal fluids (e.g., 0.1 M HCl and 0.01 M sodium phosphate (B84403) buffer at pH 6.8 and 7.5). researchgate.net The stability of such systems is crucial as it ensures that the drug carrier maintains its integrity until it reaches the site of absorption. researchgate.net
The chemical stability of ester-based excipients like this compound can be influenced by hydrolysis, where the ester bond is cleaved. This process can be affected by the pH and enzymatic activity of the physiological environment. In the gastrointestinal tract, for instance, esterases can contribute to the degradation of lipid-based excipients. The rate of hydrolysis can impact the in-vivo performance of the formulation by altering the release and absorption characteristics of the encapsulated drug.
To assess long-term stability, studies typically monitor key parameters over several months under controlled temperature and humidity conditions, as recommended by ICH guidelines (e.g., 25°C/60% RH). researchgate.net For lipid-based formulations, this includes monitoring for changes in physical appearance, particle size distribution, and chemical degradation of both the excipient and the active pharmaceutical ingredient. researchgate.netresearchgate.net While direct data on this compound is scarce, the stability of similar compounds in formulations provides a framework for its potential stability profile. For instance, nanoemulsions formulated with propylene glycol caprylate have shown to be stable over time in simulated physiological conditions. researchgate.net
Table 1: Representative Stability Data for a Nanoemulsion Containing a Caprylate-Based Excipient in Simulated Physiological Media
| Time Point | Simulated Gastric Fluid (0.1 M HCl) - Particle Size (nm) | Simulated Intestinal Fluid (pH 6.8) - Particle Size (nm) |
|---|---|---|
| 0 hours | 31.2 ± 1.5 | 32.5 ± 1.8 |
| 2 hours | 31.5 ± 1.6 | 33.1 ± 2.0 |
| 4 hours | 32.0 ± 1.7 | 33.8 ± 2.2 |
This table is illustrative and based on findings for similar caprylate-based nanoemulsions, as direct long-term stability data for this compound was not available. Data adapted from studies on propylene glycol caprylate-based nanoemulsions. researchgate.net
Influence on Membrane Interactions and Permeation Enhancement
This compound, as a lipophilic molecule, is anticipated to interact significantly with biological membranes, particularly the stratum corneum of the skin, thereby enhancing the permeation of therapeutic agents. Its mechanism of action can be inferred from the behavior of its constituent parts, oleyl alcohol and caprylic acid (as caprylate), both of which are recognized as effective permeation enhancers. mdpi.comresearchgate.net
Modulation of Stratum Corneum Lipid Organization
The stratum corneum (SC) is the outermost layer of the epidermis and serves as the primary barrier to the penetration of external substances. dr-jetskeultee.nlmedicaljournals.seopendermatologyjournal.com This barrier function is largely attributed to the highly organized intercellular lipid matrix, which is primarily composed of ceramides, cholesterol, and free fatty acids. dr-jetskeultee.nlmedicaljournals.seopendermatologyjournal.com These lipids form ordered lamellar structures that restrict the passage of molecules. dr-jetskeultee.nlmedicaljournals.seopendermatologyjournal.com
Permeation enhancers like oleyl alcohol and caprylates function by disrupting this ordered lipid organization. mdpi.comresearchgate.netnih.gov It is hypothesized that this compound partitions into the SC and integrates within the lipid bilayers. The presence of the bulky, unsaturated oleyl chain can introduce disorder and increase the fluidity of the lipid lamellae. nih.gov This fluidization effect creates more permeable pathways within the SC, facilitating the diffusion of drug molecules through the skin. mdpi.comnih.gov
Studies on oleic acid, a compound structurally similar to the oleyl moiety of this compound, have demonstrated its ability to increase the fluidity of SC lipids. mdpi.comnih.gov Similarly, medium-chain fatty acids like caprylate can perturb the lipid bilayer, further contributing to the disruption of the skin's barrier function. acs.orgmdpi.comnih.gov The synergistic action of the oleyl and caprylate components in a single molecule suggests that this compound could be a highly effective modulator of SC lipid organization.
Impact on Compound Partitioning into Biological Barriers
Beyond disrupting the lipid structure of the stratum corneum, this compound can also enhance permeation by improving the partitioning of a drug from the vehicle into the skin. The partition coefficient (log P) of a drug between the formulation and the SC is a key determinant of its ability to enter the skin barrier. nih.gov
By acting as a lipophilic vehicle, this compound can increase the solubility of a drug within the formulation. More importantly, its presence within the SC can alter the solvent characteristics of this barrier, making it more accommodating to the drug molecule. researchgate.net This can lead to a more favorable partition coefficient, effectively increasing the concentration of the drug within the SC and thereby the driving force for its diffusion into the deeper layers of the skin and systemic circulation. researchgate.net
Table 2: Research Findings on the Influence of Related Compounds on Membrane Interactions
| Compound | Mechanism of Action | Effect on Biological Barrier | Reference |
|---|---|---|---|
| Oleyl Alcohol | Fluidizes lipid bilayers in the stratum corneum. | Increases skin permeability. | mdpi.comnih.gov |
| Sodium Caprylate | Perturbs the cell membrane, can induce reorganization of tight junction proteins. | Enhances paracellular and transcellular transport. | acs.orgmdpi.com |
| Oleic Acid | Disrupts the ordered lipid structure of the stratum corneum, increasing fluidity. | Enhances the permeation of various drugs. | mdpi.comnih.govnih.gov |
| Propylene Glycol Monocaprylate | Acts as a solvent and can increase drug solubility in the skin. | Improves drug partitioning and permeation. | nih.gov |
This table summarizes the effects of compounds structurally related to this compound, as direct comprehensive studies on this compound's membrane interactions are limited.
Mechanistic Investigations of Interfacial and Biological Interactions
Molecular Dynamics (MD) Simulations of Oleyl Caprylate Systems
Molecular dynamics simulations offer a powerful lens to observe the behavior of this compound and related esters from the self-assembly of nanoemulsions to fine-grained molecular interactions. While studies focusing exclusively on pure this compound are limited, research on systems where it is a component, such as Palm Kernel Oil-based Esters (PKOEs), provides significant and relevant data. In these simulations, this compound is part of a mixture of esters, and its behavior is represented within the collective dynamics of the system. semanticscholar.org
Coarse-grained molecular dynamics (CG-MD) simulations are employed to study large-scale and long-timescale phenomena, such as the self-assembly of nanoemulsions, which are beyond the reach of all-atom simulations. researchgate.net In CG-MD, groups of atoms are represented as single "beads," reducing the computational complexity and allowing for the observation of processes like micelle formation and membrane fusion. kyoto-u.ac.jpupm.edu.my
Research on complex ester mixtures representative of PKOEs, where oleyl laurate (a structurally similar molecule to this compound) was the primary component, has utilized CG-MD to understand nano-emulsion formation. aip.org These simulations are crucial for predicting the morphology and stability of the aggregates that this compound would form as part of an oil phase in an aqueous environment. Studies on related systems, such as those involving other long-chain esters, have successfully modeled the formation of various aggregate structures, providing a framework for understanding the large-scale behavior of this compound in emulsified systems. researchgate.net
All-atom molecular dynamics (AA-MD) simulations provide a high-resolution view of molecular interactions by modeling every atom individually. This approach has been applied to investigate the aggregation process of nanoemulsions containing a mixture of PKOEs, including this compound, along with phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC). mdpi.com
In one such study, a system containing a representative ratio of PKOEs and DPPC in water was simulated. The molecules, initially in random positions, rapidly self-assembled into a stable, doughnut-like toroidal micelle structure within 50 nanoseconds. mdpi.com The oleyl esters formed the core of the aggregate, surrounded by the DPPC molecules. mdpi.com This simulation revealed that both hydrophobic and hydrophilic interactions are the driving forces for the aggregation process. mdpi.com Similar AA-MD studies on other oleyl esters, such as oleyl oleate (B1233923) and oleyl palmitate, also show a strong tendency for self-assembly into micellar structures, highlighting the role of the hydrophobic ester tail in these interactions. upm.edu.myacs.org
| Simulation Parameter | Value / Description | Source |
| System Composition | Palm Kernel Oil-based Esters (PKOEs) including this compound, and Dipalmitoylphosphatidylcholine (DPPC) in water. | mdpi.com |
| Simulation Method | All-Atom Molecular Dynamics (AA-MD) using GROMACS with OPLS-AA force field. | mdpi.com |
| Aggregation Time | Spontaneous self-assembly into a stable aggregate observed within 25-50 ns. | mdpi.com |
| Final Structure | Doughnut-like toroidal micelle with PKOEs in the core surrounded by DPPC. | mdpi.com |
| Average Radius of Gyration | 4.10 (±0.02) nm over the last 5 ns of simulation. | mdpi.com |
| Total Solvent Accessible Surface Area | 551.72 (±5.88) nm² | mdpi.com |
Interactions with Lipid Bilayers and Cellular Membranes
The interaction of this compound with lipid bilayers is fundamental to its function as an emollient and its behavior in topical or transdermal formulations. Its large, lipophilic nature dictates a mode of interaction distinct from smaller, more amphiphilic molecules.
Specific experimental or simulation studies detailing the kinetics and thermodynamics of pure this compound incorporation into lipid bilayers like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) are not extensively available in the searched literature. However, based on its molecular structure—a long oleyl chain and a caprylate chain forming a large, non-polar wax ester—its interaction can be inferred.
Unlike small amphiphilic molecules such as sodium caprylate, which rapidly partition into and can be expelled from the membrane interface researchgate.netmdpi.com, a large lipidic molecule like this compound would be expected to have very slow desorption kinetics from a lipid environment. Its incorporation would likely be a thermodynamically favorable process driven by the hydrophobic effect, where the molecule seeks to minimize its contact with water by burying itself within the hydrophobic core of the lipid bilayer. The energy barrier for entry would relate to the transient disruption of the lipid headgroups, while the barrier for exit would be significantly high due to the energy cost of re-exposing the large hydrophobic structure to water. nih.gov
Direct evidence from simulations on how this compound perturbs membrane structure is limited. However, its influence can be contrasted with well-studied permeation enhancers. Small molecules like sodium caprylate insert between lipid headgroups and into the upper tail region, increasing the area per lipid and disordering the acyl chains, which can lead to membrane leakiness. researchgate.netnih.gov
This compound, due to its size and highly non-polar character, is not expected to act as a typical interfacial perturbant. Instead, upon incorporation, it would reside within the hydrophobic core of the bilayer. The presence of such a bulky molecule within the membrane core would locally increase the volume of the hydrophobic region. This could induce changes in membrane thickness and curvature stress. While it might increase the fluidity of the surrounding acyl chains, it is less likely to cause the kind of discrete pore formation or generalized leakiness associated with surfactants. Rather, its effect would be more akin to that of cholesterol or other lipids that modulate the bulk mechanical properties of the membrane, such as its bending rigidity and compressibility. researchgate.net Simulations on ester-linked phospholipids have shown that the ester-linkage region can interact with water, suggesting that the carbonyl groups of this compound might anchor it at a specific depth within the bilayer core. nih.govmdpi.com
Influence of Complex Biological Media on Interfacial Behavior
When this compound is part of an emulsion system within a biological context, such as the gastrointestinal tract, its interfacial properties will be modulated by endogenous molecules like bile salts. nih.gov There are no specific simulation studies on the direct interaction between this compound and complex biological fluids. However, general principles of colloid and interface science allow for well-founded predictions.
An article focusing solely on the chemical compound “this compound” and its mechanistic interactions as specified cannot be generated at this time. Extensive research has revealed a significant lack of specific scientific literature and data pertaining to this compound in the context of its direct interactions with bile composition and its detailed mechanisms of permeability enhancement.
The available research primarily focuses on related but distinct compounds, such as sodium caprylate, other medium-chain fatty acids, or oleyl alcohol. Extrapolating findings from these molecules to this compound would be scientifically inaccurate, as its chemical structure as an ester of a long-chain unsaturated alcohol and a medium-chain fatty acid imparts unique physicochemical properties. These properties would lead to different biological and interfacial interactions than those of its constituent parts or their salts.
Therefore, to maintain scientific accuracy and strictly adhere to the user's request for information solely on this compound, the generation of the requested article is not possible with the currently available information.
Biodegradation Pathways and Environmental Dynamics
Microbial Degradation Processes
The microbial breakdown of oleyl caprylate is initiated by the hydrolysis of the ester linkage, a reaction common to both aerobic and anaerobic environments. This initial step releases oleyl alcohol and caprylic acid, which are then channeled into separate degradation pathways.
Under aerobic conditions, this compound is expected to undergo rapid biodegradation. The primary mechanism begins with extracellular enzymatic hydrolysis, followed by the oxidation of the resulting alcohol and fatty acid.
The initial hydrolysis of this compound is carried out by microbial consortia that secrete ester-hydrolyzing enzymes. Following this, the degradation of the constituent parts proceeds:
Oleyl Alcohol Degradation: The long-chain unsaturated alcohol, oleyl alcohol, is oxidized to its corresponding aldehyde and then to oleic acid. This conversion is facilitated by alcohol dehydrogenases and aldehyde dehydrogenases. The resulting oleic acid then enters the β-oxidation pathway. Microbial genera such as Pseudomonas, Candida, Pichia, Aspergillus, and Penicillium have been shown to utilize oleyl alcohol as a sole carbon source, indicating their potential role in the degradation of this compound. atamanchemicals.com
Caprylic Acid Degradation: The medium-chain saturated fatty acid, caprylic acid, is readily metabolized through the β-oxidation pathway. In this process, the fatty acid is sequentially shortened by two-carbon units, producing acetyl-CoA, which then enters the citric acid cycle for complete mineralization to carbon dioxide and water. Studies have demonstrated that caprylic acid is readily biodegradable under aerobic conditions. europa.eu
A variety of bacteria and fungi present in soil and aquatic environments are capable of degrading the components of this compound. These microorganisms are typically ubiquitous and possess the necessary enzymatic machinery for hydrocarbon and fatty acid metabolism.
In the absence of oxygen, the biodegradation of this compound also commences with the hydrolysis of the ester bond, yielding oleyl alcohol and caprylic acid. The subsequent degradation of these components follows anaerobic pathways, which are generally slower than aerobic processes.
Oleyl Alcohol Degradation: Under anaerobic conditions, oleyl alcohol has been reported to undergo significant degradation. One study documented 88.6% ultimate degradation of oleyl alcohol over 84 days in an anaerobic sludge environment. nih.gov The pathway involves the conversion of the alcohol to oleic acid, which is then subjected to β-oxidation.
Caprylic Acid Degradation: Caprylic acid is also biodegradable under anaerobic conditions. europa.eu The β-oxidation pathway is active in the absence of oxygen, but it is coupled to different electron acceptors. europa.euresearchgate.net
The key enzymatic systems responsible for the biodegradation of this compound are lipases and the enzymes of the β-oxidation pathway.
Ester Hydrolysis: Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are the primary enzymes that catalyze the initial hydrolytic cleavage of the ester bond in this compound. nih.gov These enzymes are ubiquitous in microorganisms and often exhibit broad substrate specificity, enabling them to act on a wide range of esters. nih.govmdpi.com The activity of lipases is an interfacial phenomenon, occurring at the oil-water interface where the insoluble ester substrate meets the aqueous environment of the microbial cell. nih.gov Lipases from genera such as Trichosporon have been shown to efficiently catalyze the synthesis and hydrolysis of esters involving unsaturated fatty acids and alcohols like oleyl alcohol. jmb.or.kr
Fatty Acid Oxidation: Following hydrolysis, the resulting oleyl alcohol is converted to oleic acid, and both oleic acid and caprylic acid are degraded via the β-oxidation pathway. This metabolic process involves a cycle of four enzymatic reactions:
Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the α and β carbons.
Enoyl-CoA hydratase hydrates the double bond.
Hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.
Thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
This cycle repeats until the fatty acid is completely converted to acetyl-CoA units. frontiersin.org
Factors Governing Biodegradation Efficiency
The rate and extent of this compound biodegradation are not constant but are influenced by both its intrinsic molecular structure and the characteristics of the surrounding environment.
The chemical structure of an ester is a primary determinant of its susceptibility to microbial attack. For fatty acid esters like this compound, key structural features include chain length, branching, and the presence of unsaturation.
Ester Linkage: The presence of the ester bond itself makes compounds like this compound more susceptible to biodegradation than hydrocarbons, as it provides a readily accessible point for enzymatic hydrolysis. researchgate.net
Chain Length: Studies on various alkyl esters have shown that those with a total carbon number between 12 and 18 tend to exhibit good biodegradability. nih.gov this compound, with a total of 26 carbons (C18 alcohol and C8 acid), falls outside this optimal range, which might influence its degradation rate compared to shorter-chain esters.
Unsaturation: The presence of a double bond in the oleyl moiety of this compound is expected to increase its biodegradability. nih.gov Unsaturated bonds can alter the physical properties of the molecule, such as its melting point and fluidity, potentially making it more accessible to microbial enzymes. Research on synthetic base fluids for drilling muds indicated that the presence of an unsaturated bond in either the acid or alcohol portion of an ester enhanced its anaerobic biodegradability. nih.gov
Branching: this compound is a linear ester. The absence of branching in its structure is favorable for biodegradation, as branched chains can sterically hinder the action of enzymes involved in the β-oxidation pathway. nih.gov
Table 1: Influence of Ester Structure on Anaerobic Biodegradability
This table summarizes findings on how different structural features of esters affect their degradation under anaerobic conditions.
| Structural Feature | Observation | Implication for this compound Biodegradability | Reference |
| Total Carbon Number | Esters with 12-18 total carbons show optimal biodegradability. | With 26 carbons, it may degrade slower than smaller esters. | nih.gov |
| Unsaturation | Presence of a double bond increases biodegradability. | The double bond in the oleyl group is expected to enhance degradation. | nih.gov |
| Branching | Avoidance of branched alcohols/acids is recommended for better degradation. | As a linear ester, it is predicted to be readily biodegradable. | nih.gov |
The environment in which this compound is present plays a critical role in modulating the activity of microbial communities and, consequently, the efficiency of biodegradation.
Oxygen Availability: The presence of oxygen is a major factor. Aerobic degradation is generally much faster and more complete than anaerobic degradation. researchgate.net In aerobic environments, oxygen acts as the terminal electron acceptor, allowing for high energy yield and rapid microbial growth.
Temperature: Microbial activity is temperature-dependent. Each microbial species has an optimal temperature range for growth and enzymatic activity. Generally, warmer temperatures increase metabolic rates and thus accelerate biodegradation, up to an optimal point beyond which enzyme denaturation can occur.
pH: The pH of the soil or water can significantly affect microbial populations and the activity of their enzymes. Most bacteria involved in biodegradation prefer pH values between 6.0 and 8.0. Extreme pH conditions can inhibit microbial growth and slow down degradation rates. researchgate.net
Nutrient Availability: The presence of essential nutrients, particularly nitrogen and phosphorus, is crucial for microbial growth. A deficiency in these nutrients can limit the ability of microorganisms to degrade organic pollutants, even if an abundant carbon source like this compound is available.
Moisture: Water is essential for microbial life and for the transport of substrates and nutrients. In soil environments, adequate moisture levels are required to support a robust microbial community and facilitate the diffusion of this compound to the microorganisms. jmb.or.kr
Table 2: Key Environmental Factors Affecting Biodegradation
This table outlines how various environmental parameters can impact the microbial degradation of organic compounds like this compound.
| Environmental Parameter | Effect on Microbial Activity and Biodegradation | General Optimal Condition |
| Oxygen | Determines the metabolic pathway (aerobic vs. anaerobic); aerobic is faster. | Presence of O₂ for rapid degradation. |
| Temperature | Influences enzyme kinetics and microbial growth rates. | Mesophilic range (20-40°C) for many environmental microbes. |
| pH | Affects enzyme stability and function, and microbial community structure. | Neutral to slightly alkaline (pH 6-8). |
| Nutrients (N, P) | Essential for building biomass; can be a limiting factor. | Balanced Carbon:Nitrogen:Phosphorus (C:N:P) ratio. |
| Moisture | Necessary for microbial activity and substrate transport. | Adequate but not waterlogged conditions in soil. |
Bioproduction and Bioconversion
The biotechnological production of caprylate, a key component of this compound, represents a significant advancement in sustainable chemical synthesis. This approach leverages microbial metabolic processes to convert renewable feedstocks into valuable medium-chain carboxylates. The primary method explored for this purpose is microbial chain elongation, which offers an alternative to traditional chemical synthesis routes that often rely on unsustainable resources like palm and coconut oil. biorxiv.org
Microbial Chain Elongation for Caprylate Synthesis
Microbial chain elongation is a bioprocess where short-chain carboxylates are converted into more valuable medium-chain carboxylates (MCCAs), such as caprylate (C8). nih.govfrontiersin.org This process is typically performed by anaerobic bacteria that utilize a metabolic pathway known as the reverse β-oxidation (RBO) pathway. nih.govfrontiersin.org
Core Process and Substrates: The synthesis of caprylate through chain elongation most commonly uses ethanol (B145695) as an electron donor and acetate (B1210297) (a two-carbon, C2, short-chain carboxylate) as an electron acceptor. biorxiv.orgresearchgate.net The process involves the sequential addition of two-carbon units, elongating the carbon chain of acetate first to n-butyrate (C4), then to n-caproate (C6), and finally to n-caprylate (C8). biorxiv.orgbiorxiv.org
Key Microorganisms: Research has identified several key microorganisms capable of facilitating this process. Clostridium kluyveri is considered a model microbe for carbon chain elongation, known for its ability to produce MCCAs from ethanol and acetate via the RBO pathway. nih.govresearchgate.net However, studies on mixed microbial communities, or open cultures, reveal a more complex trophic hierarchy. In these systems, a variety of bacteria work synergistically. For instance, some studies have identified Pseudoclavibacter caeni (aerobic) and Cyberlindnera jadinii (facultative anaerobic fungus) converting ethanol into intermediate metabolites. biorxiv.org Subsequently, strict anaerobes like C. kluyveri elongate acetate to n-butyrate, while other species like Caproicibacter fermentans and Oscillibacter valericigenes may further elongate n-butyrate to n-caproate and n-caprylate. biorxiv.orgbiorxiv.org
Influencing Factors and Research Findings: The efficiency and selectivity of caprylate production are influenced by several operational parameters.
pH: The pH of the bioreactor environment also plays a role. Studies have shown that chain elongation can be successfully carried out at pH levels around 5.2 to 5.5, and also at a neutral pH of 7.0. frontiersin.orgfrontiersin.orgfrontiersin.org
Oxygen Supplementation: While chain elongation is fundamentally an anaerobic process, recent research indicates that controlled, limited oxygen supplementation can enhance n-caprylate production rates. biorxiv.orgbiorxiv.org The presence of oxygen allows certain aerobic or facultative anaerobic microbes to produce intermediate metabolites like succinate (B1194679) and lactate (B86563), which can then be used by the anaerobic chain-elongating bacteria. biorxiv.orgbiorxiv.org
Product Extraction: Continuous removal of the product from the bioreactor, known as in-line extraction, can improve productivity by preventing product inhibition. frontiersin.org
The table below summarizes findings from various studies on the microbial production of caprylate.
| Study Focus | Key Microorganism(s) / Culture Type | Substrates | Key Finding / Production Rate | Citation |
| Substrate Ratio Effect | Upflow Anaerobic Filter (Open Culture) | Ethanol and Acetate | Higher ethanol-to-acetate ratios increased specificity for n-caprylate. | nih.gov |
| Oxygen Supplementation | Chain-Elongating Microbiome | Ethanol and Acetate | Peak volumetric n-caprylate production rate of 190 ± 8.4 mmol C L⁻¹ d⁻¹ was achieved with controlled oxygen intrusion. | biorxiv.org |
| Waste Valorization | Reactor Microbiome with In-line Extraction | Wine Lees (containing ethanol) | Achieved a high n-caprylate-to-n-caproate product ratio of 1.0 (COD basis) from a complex organic waste. | frontiersin.org |
| General Process | Mixed Microbial Communities | Acetate and Ethanol/Hydrogen | Produced 8.17 g/L caproate and 0.32 g/L caprylate in a stable batch reactor. | researchgate.net |
| pH Effect | Enriched Ethanol-Based Chain Elongators | Ethanol and Acetic Acid | Chain elongation to caproic acid was more efficient at pH 5.5 compared to pH 7.0. | frontiersin.org |
This compound, as an ester of oleyl alcohol and caprylic acid, is expected to undergo biodegradation primarily through enzymatic hydrolysis followed by the degradation of its constituent components. The environmental fate of such compounds is influenced by factors including the presence of microorganisms, oxygen, and temperature. miljodirektoratet.no
The initial and most critical step in the biodegradation of an ester like this compound is hydrolysis. This reaction breaks the ester bond, yielding oleyl alcohol and caprylic acid (caprylate). This process is facilitated by lipase (B570770) enzymes, which are commonly produced by a wide variety of microorganisms. europa.eu For example, studies on similar ester compounds like oleyl oleate (B1233923) and caprylic/capric triglyceride have demonstrated that microorganisms such as Malassezia species can hydrolyze them into their corresponding fatty alcohols and fatty acids. mdpi.com
Once hydrolyzed, the resulting components are degraded through separate pathways:
Caprylic Acid Degradation: Caprylic acid, a medium-chain fatty acid, is readily biodegradable. In most organisms, fatty acids are degraded through the mitochondrial β-oxidation pathway. This metabolic process sequentially shortens the alkyl chain by two carbon atoms during each cycle, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. europa.eu
Oleyl Alcohol Degradation: Oleyl alcohol, an unsaturated fatty alcohol, is also subject to microbial degradation. It can be oxidized by alcohol dehydrogenases to its corresponding aldehyde and then further to oleic acid. This resulting unsaturated fatty acid can then be degraded. The complete oxidation of unsaturated fatty acids like oleic acid requires additional enzymatic steps, such as isomerization, within the β-oxidation pathway to handle the double bond. europa.eu
Advanced Material Science Applications and Future Research Directions
Integration into Novel Material Systems
The integration of oleyl caprylate into novel material systems is primarily centered on its application in nanotechnology, particularly in the formation of nano-emulsions and microemulsions. These systems are being explored for their potential in various applications, from cosmetics to drug delivery.
Nano-emulsions are kinetically stable systems of oil and water, with droplet sizes typically in the range of 50-100 nm. ijcmas.com this compound often serves as a component of the oil phase in these formulations. The small droplet size of nano-emulsions provides several advantages: it prevents sedimentation or creaming, allows for uniform deposition on substrates, and can enhance the penetration of active ingredients through surfaces like the skin. ijcmas.com In personal care and pharmaceutical applications, the fluidity and transparent nature of nano-emulsions can lead to products with a pleasant feel and aesthetic. ijcmas.com Research has shown that nano-emulsions can be effective delivery vehicles for poorly water-soluble compounds. researchgate.net
In the context of microemulsion systems, which are thermodynamically stable, related compounds like propylene (B89431) glycol caprylate (Capryol 90) have been used to create formulations that enhance the oral bioavailability of active substances like p-coumaric acid. pharmaexcipients.com These systems, composed of oils, surfactants, and co-surfactants, form extremely small droplets (around 10 nm), which can improve drug re-dispersibility and absorption. pharmaexcipients.com While not a direct use of this compound, this research highlights the utility of caprylate esters in creating advanced delivery systems.
The properties of this compound that make it suitable for these systems are its nature as a wax ester, which can be derived from vegetable sources. researchgate.net Its function as an emollient and emulsifier contributes to the stability and sensory characteristics of the final product. researchgate.net
Table 1: Properties of this compound (This table is interactive. Click on headers to sort.)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C26H50O2 | PubChem nih.gov |
| Molecular Weight | 394.7 g/mol | PubChem nih.gov |
| IUPAC Name | [(Z)-octadec-9-enyl] octanoate (B1194180) | PubChem nih.gov |
| Common Synonyms | Oleyl octanoate | PubChem nih.gov |
Interdisciplinary Research in Chemical and Biological Engineering
A significant area of interdisciplinary research involving this compound's constituent parts lies at the intersection of chemical and biological engineering, specifically in biotechnological resource recovery. Research into extractive lactate-based chain elongation demonstrates a novel approach to producing valuable medium-chain carboxylates (MCCs), such as n-caproate and n-caprylate. nih.gov
In this bioprocess, a reactor microbiome converts substrates like lactate (B86563) and acetate (B1210297) into MCCs. nih.gov A key challenge in this process is the potential toxicity of the produced MCCs to the microbiome. To circumvent this, an organic solvent is used for in situ extraction of the products. Oleyl alcohol, a precursor to this compound, has been identified as a biocompatible solvent for this purpose, showing performance comparable to sunflower oil. nih.gov
The process involves the continuous production of n-caproate (nC6) and n-caprylate (nC8) by the microbiome at a controlled pH. nih.gov The oleyl alcohol or sunflower oil acts as an extractive solvent, selectively absorbing the MCCs from the fermentation broth. This not only relieves the toxicity on the microbial community but also concentrates the product, which can then be harvested as an MCC-enriched oil. nih.gov This enriched oil has potential applications, for instance, as a functionalized animal feed additive, eliminating the need for costly downstream purification of the MCCs. nih.gov This research showcases a synergistic application of microbiology (biological engineering) and separation processes (chemical engineering) where oleyl derivatives play a crucial role.
Table 2: Components in Extractive Fermentation Research (This table is interactive. Click on headers to sort.)
| Component | Role | Field | Reference |
|---|---|---|---|
| Reactor Microbiome | Produces Medium-Chain Carboxylates | Biological Engineering | nih.gov |
| L-lactate / Acetate | Substrate for fermentation | Biological Engineering | nih.gov |
| Oleyl Alcohol | Biocompatible extraction solvent | Chemical Engineering | nih.gov |
| n-Caproate (nC6) | Produced MCC | Biological Engineering | nih.gov |
| n-Caprylate (nC8) | Produced MCC | Biological Engineering | nih.gov |
Theoretical and Computational Advances in this compound Research
To optimize the design of novel material systems like nano-emulsions, a fundamental understanding of their formation and molecular interactions is essential. Theoretical and computational methods, particularly molecular dynamics (MD) simulations, are providing unprecedented insights into the behavior of systems containing this compound. researchgate.net
All-atom level MD simulations have been employed to study the aggregation process of nano-emulsion systems based on palm kernel oil esters, which include this compound. researchgate.netupm.edu.my These simulations model the interactions between the individual molecules—such as this compound, water, and surfactants—to predict the self-assembled structure of the nano-emulsion. researchgate.net
By analyzing simulation trajectories, researchers can investigate properties like the radius of gyration and the solvent accessible surface area (SASA) of the forming droplets. researchgate.net This provides a molecular-level view of how components like this compound influence the structure, shape, and stability of the nano-emulsion. researchgate.net For example, simulations can reveal how these ester molecules arrange themselves within the oil core and at the oil-water interface. researchgate.net This theoretical understanding is critical for rationally designing nano-emulsions for specific applications, such as parenteral drug delivery, by predicting how changes in composition will affect the final structure and performance of the delivery system. researchgate.net Computational studies thus form a vital link between the chemical structure of components like this compound and the macroscopic properties of the advanced materials they form.
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing and purifying oleyl caprylate in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification of oleyl alcohol with caprylic acid under acid catalysis. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and purifying the product using column chromatography or distillation. Ensure stoichiometric ratios are optimized to minimize side products like unreacted alcohols or acids. Detailed protocols should follow guidelines for reproducibility, including reagent purity, reaction temperature, and solvent selection .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming ester bond formation and alkyl chain integrity. Fourier-transform infrared spectroscopy (FTIR) can validate functional groups (e.g., C=O stretch at ~1740 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) should quantify purity and identify impurities. For physicochemical properties, differential scanning calorimetry (DSC) measures melting points, while dynamic light scattering (DLS) assesses colloidal stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility parameters of this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., temperature, solvent polarity). Conduct systematic solubility tests using standardized solvents (e.g., water, ethanol, hexane) under controlled temperatures. Compare results with computational models like Hansen solubility parameters (HSPs) or COSMO-RS simulations. Statistical tools (e.g., ANOVA) should evaluate data variance, while meta-analyses of prior studies identify trends or outliers. Ensure transparency by reporting all experimental conditions in supplementary materials .
Q. What computational approaches are used to model this compound’s interaction with biological membranes or synthetic polymers?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields like CHARMM or AMBER can predict lipid bilayer penetration or polymer compatibility. Density functional theory (DFT) calculations elucidate electronic properties influencing reactivity. Validate models with experimental data (e.g., Langmuir trough measurements for surface tension). Open-source tools like GROMACS or NAMD are recommended for reproducibility. Cite parameterization sources and software versions to ensure transparency .
Q. How should researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability testing: expose samples to extreme pH (2–12) and temperatures (e.g., 40°C, 60°C) over defined periods. Monitor degradation via HPLC for hydrolysis products (oleyl alcohol and caprylic acid). Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Include control samples and triplicate measurements to account for experimental error. Publish raw data in repositories like Zenodo for peer validation .
Methodological Best Practices
- Data Reproducibility : Document all experimental parameters (e.g., stirring speed, catalyst concentration) in the "Materials and Methods" section. Use SI units and reference standard protocols (e.g., ASTM) where applicable .
- Literature Review : Prioritize peer-reviewed journals (e.g., Reviews in Analytical Chemistry) for physicochemical data. Cross-validate findings with databases like PubChem or SciFinder, avoiding non-academic sources .
- Ethical Reporting : Disclose conflicts of interest and funding sources. Use plagiarism detection software for manuscript drafts to ensure originality .
Reference Table: Key Analytical Techniques for this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
